molecular formula C8H8N4O B3036295 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide CAS No. 339100-69-5

2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B3036295
CAS No.: 339100-69-5
M. Wt: 176.18
InChI Key: XQNICZRQGFYMMJ-IZZDOVSWSA-N
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Description

2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a hydrazide-hydrazone hybrid compound characterized by a cyanoacetohydrazide backbone conjugated to a 1H-pyrrol-2-yl moiety via an imine bond (C=N). This compound serves as a versatile precursor for synthesizing heterocyclic derivatives such as pyrazoles, pyridines, and pyrans, which are of interest in medicinal chemistry due to their antimicrobial and anticancer properties . Its synthesis typically involves condensation reactions between 2-cyanoacetohydrazide and carbonyl-containing precursors under thermal or green catalytic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNICZRQGFYMMJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in ethanol . The reaction mixture is refluxed for 30 minutes with the addition of a few drops of acetic acid. The product is then filtered and recrystallized from a mixture of ethanol and dimethylformamide (5:1) to yield a white powder with a melting point of 205-206°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and optimization for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include various hydrazones and nitrogen heterocycles, which are valuable in medicinal chemistry and material science .

Scientific Research Applications

2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its ability to form stable complexes with various substrates. The cyano group and the pyrrole ring play crucial roles in its reactivity, allowing it to participate in multiple chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyanoacetohydrazide derivatives. Key structural analogues include:

Compound Name Substituents Key Structural Features
2-cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide (12) Coumarin ring Enhanced π-conjugation due to coumarin; increased antioxidant activity.
2-cyano-N'-(2-chlorobenzylidene)acetohydrazide 2-chlorophenyl Electron-withdrawing Cl enhances hydrogen bonding; trans C=N configuration.
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(pyridin-3-yl)methylidene]acetohydrazide Pyridinyl and methyl-pyrrole Improved logP (1.3879) and bioavailability; non-planar geometry due to pyridine.
N′-[(E)-(4-chloro-3-nitrophenyl)methylene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-chloro-3-nitrophenyl Strong electron-withdrawing groups; higher antimicrobial potency.

Key Observations :

  • Pyrrole vs. Aromatic Substitutions : The 1H-pyrrol-2-yl group in the target compound introduces steric and electronic effects distinct from phenyl or coumarin substituents. This moiety may enhance interactions with biological targets, such as enzymes or DNA .
  • Electron-Donating/Withdrawing Groups : Chloro or nitro substituents (e.g., ) increase electrophilicity of the C=N bond, influencing reactivity in cyclization reactions and antimicrobial activity .

Comparison :

  • Green Synthesis : The target compound’s synthesis using L-proline via solvent-free grinding aligns with eco-friendly protocols, achieving high yields (>85%) and short reaction times (<30 min), comparable to coumarin derivatives synthesized ultrasonically .
  • Catalyst Efficiency : L-proline demonstrates reusability for up to four cycles without yield loss, outperforming traditional bases like piperidine .

Key Findings :

  • The target compound exhibits moderate antimicrobial activity, likely due to the pyrrole ring’s planar structure facilitating membrane penetration .
  • Chloro and nitro derivatives (e.g., ) show superior antifungal activity, attributed to increased electrophilicity and hydrophobic interactions .
  • Coumarin-linked derivatives (e.g., ) excel in antioxidant applications due to extended conjugation and radical scavenging .

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target compound 242.28 1.3879 1 47.76
2-cyano-N'-(4-dimethylaminobenzylidene)acetohydrazide 259.29 1.92 1 74.34
2-cyano-N'-{(1E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide 298.25 1.9 1 124

Insights :

  • The target compound’s lower molecular weight and logP (1.3879) suggest better membrane permeability compared to bulkier furan or nitro-substituted analogues .
  • Higher polar surface areas in nitro derivatives (e.g., ) correlate with reduced bioavailability despite enhanced solubility .

Biological Activity

The compound 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.25 g/mol
  • IUPAC Name : this compound

This compound contains a pyrrole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-based compounds, including this compound. Research indicates that derivatives containing the pyrrole moiety exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, several pyrrole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .

Compound NamePathogenMIC (µg/mL)
Pyrrole Derivative AS. aureus3.12
Pyrrole Derivative BE. coli12.5
This compoundTBDTBD

Anticancer Activity

The anticancer properties of hydrazone derivatives have been extensively studied. The incorporation of the pyrrole ring in these compounds enhances their cytotoxic effects against various cancer cell lines.

Research Findings

In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be considerably lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide be optimized to improve yield and purity?

  • Methodology : The compound is typically synthesized via condensation of cyanoacetic acid hydrazide with a pyrrole-derived aldehyde under reflux in ethanol. Key parameters include:

  • Solvent selection : Absolute ethanol ensures solubility and minimizes side reactions.
  • Reaction time : Reflux for 1–3 hours balances completion and decomposition risks .
  • Purification : Recrystallization from ethanol or methanol enhances purity. Yields range from 44% to 56%, influenced by substituent steric/electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

  • Essential Techniques :

  • IR spectroscopy : Identifies C=O (~1650 cm⁻¹), C≡N (~2200 cm⁻¹), and N-H (~3200 cm⁻¹) stretches .
  • NMR : 1H^1H-NMR confirms hydrazone proton (δ 8.5–9.5 ppm) and pyrrole aromatic protons (δ 6.5–7.5 ppm). 13C^{13}C-NMR detects cyano (δ ~115 ppm) and carbonyl (δ ~160 ppm) carbons .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 231.08) .
    • Data Resolution : Cross-validation via elemental analysis (C, H, N within ±0.4% of theoretical values) ensures consistency .

Advanced Research Questions

Q. How can structural derivatives of this compound be designed to enhance biological activity or material properties?

  • Strategies :

  • Functional group substitution : Replace the pyrrole moiety with pyridine ( ) or morpholinophenyl groups () to modulate electronic properties.
  • Heterocyclic fusion : React with malononitrile or thiocarbonohydrazide to form pyrazole, pyridine, or thiazole derivatives .
  • Schiff base modification : Condense with substituted aldehydes (e.g., 4-diethylamino-2-hydroxybenzaldehyde) to extend conjugation for nonlinear optical applications .

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Approach :

  • Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., solvent molecules) .
  • Validation metrics : Ensure R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.0. Hirshfeld surface analysis (e.g., CrystalExplorer) clarifies intermolecular interactions .
  • Twinned data handling : For macromolecular applications, employ SHELXE for experimental phasing .

Q. How can the antimicrobial and antioxidant activities of this compound and its derivatives be systematically evaluated?

  • Protocols :

  • Antimicrobial assays : Use agar diffusion or microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant testing : DPPH radical scavenging assay (λ = 517 nm) with IC₅₀ calculation. Pre-incubate samples in methanol with DPPH (40 mg/L) for 30 minutes .

Specialized Applications

Q. What strategies enable the use of this compound in nonlinear optical (NLO) materials?

  • Design principles :

  • Conjugation extension : Incorporate electron-donor (e.g., -NMe₂) and acceptor (e.g., -NO₂) groups to enhance hyperpolarizability .
  • Crystallographic alignment : Optimize crystal packing via π-π stacking (e.g., using SHELXL-refined structures) for improved third-order NLO response .
    • Characterization : Z-scan measurements at 532 nm quantify two-photon absorption coefficients .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • Tools :

  • Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., bacterial enzymes) using PDB structures .
  • DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 2
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2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

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